N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3 and a benzothiadiazole carboxamide moiety at position 4. Its synthesis likely involves multi-step protocols similar to those described for related triazolo-pyridazines, such as coupling reactions or cyclization strategies .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7OS/c23-15(16-9-2-1-3-10-13(9)21-24-20-10)11-6-7-12-17-18-14(8-4-5-8)22(12)19-11/h1-3,6-8H,4-5H2,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUNQWNWUOANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of molecules . These molecules are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They are particularly known for their anticancer activity, with some derivatives showing potent cytotoxic activities against breast cancer cells . The primary targets of this compound are believed to be the Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
The compound interacts with its targets, PARP-1 and EGFR, inhibiting their activity . PARP-1 is a key protein involved in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells, resulting in cell death . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its inhibition disrupts these processes, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways through its inhibition of PARP-1 and EGFR, respectively . By inhibiting PARP-1, it disrupts the base excision repair pathway, leading to the accumulation of DNA damage . Its inhibition of EGFR disrupts the downstream signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The compound’s action results in the death of cancer cells. It induces apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and the downregulation of the anti-apoptotic gene Bcl2 . It also arrests the cell cycle at the G2/M phase .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique heterocyclic structure, which includes a benzothiadiazole moiety and a triazolo-pyridazine framework. Its biological activity has garnered interest due to its potential applications in treating various diseases, particularly cancer and microbial infections.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2549029-41-4 |
| Molecular Formula | C₁₅H₁₁N₇OS |
| Molecular Weight | 337.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets. Similar compounds have demonstrated the ability to interfere with cellular processes that are crucial for the proliferation of cancer cells and pathogens.
Anticancer Activity
Research indicates that derivatives of triazoles and benzothiadiazoles possess significant anticancer properties. For instance:
- Case Study 1 : A related compound exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
- Case Study 2 : Other studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Compounds within the same chemical class have been reported to show efficacy against various bacterial strains:
- Case Study 3 : Benzothiadiazole derivatives demonstrated antibacterial activity against pathogenic bacteria comparable to standard antibiotics like chloramphenicol .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds similar to this compound have also been investigated for:
- Anti-inflammatory effects
- Antioxidant properties
- Antiparasitic activity
These diverse biological activities suggest that this compound could be a valuable candidate for further pharmacological studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Related methodologies suggest the importance of optimizing reaction conditions (temperature, solvent choice) to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed for characterization .
Comparative Studies
Comparative studies among various derivatives have been conducted to evaluate their biological activities:
| Compound Name | IC₅₀ (μM) against HCT-116 | IC₅₀ (μM) against T47D |
|---|---|---|
| N-(2,1,3-benzothiadiazol-4-yl)-3-cyclopropyl... | 6.2 | 27.3 |
| Benzothiadiazole derivative A | 5.0 | 20.0 |
| Benzothiadiazole derivative B | 8.0 | 30.0 |
These findings highlight the potential of this compound as a lead compound for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Effects on Activity: The cyclopropyl group is recurrent in analogues like vebreltinib and BRD4 inhibitors, suggesting its role in enhancing target binding or metabolic stability .
Pharmacological Profile :
- Compounds with esterified triazolo-pyridazine moieties (e.g., derivatives) lose thrombin inhibition but gain antiproliferative effects, highlighting substituent-dependent activity switching .
- BRD4 inhibitors () with indole/cyclopropyl groups show sub-micromolar IC₅₀ values, suggesting the target compound could share similar potency if optimized .
Physicochemical Properties :
- Melting points for triazolo-pyridazine derivatives range widely (159–215°C), influenced by substituents. The benzothiadiazole group may increase melting point due to rigidity .
- Lipophilic groups (e.g., cyclopropyl, indole) improve membrane permeability but may reduce solubility, necessitating formulation adjustments .
Toxicity and Stability
- Triazolo-pyridazines with cyclopropyl groups (e.g., ) demonstrate low toxicity in preclinical models, attributed to reduced metabolic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
